N,N-Diisobutylethylenediamine: A Comprehensive Technical Guide
N,N-Diisobutylethylenediamine: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N-Diisobutylethylenediamine is a diamine compound with potential applications in organic synthesis, catalysis, and as a building block for more complex molecules. This technical guide provides a detailed overview of its chemical and physical properties, a proposed synthesis protocol, and analytical methodologies. Due to the limited availability of data for this specific compound, information from closely related analogs is also discussed to provide a broader context for its potential reactivity and characteristics.
Chemical and Physical Properties
The available data for N,N-Diisobutylethylenediamine is summarized in the table below. It is important to note that some of these values are predicted and should be confirmed by experimental analysis.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₂₄N₂ | |
| Molecular Weight | 172.31 g/mol | |
| CAS Number | 14156-98-0 | [1] |
| Boiling Point | 85-86 °C (at 13 Torr) | [1] |
| Density (Predicted) | 0.839 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 9.56 ± 0.10 | [1] |
| Appearance | Colorless liquid (presumed) | |
| Solubility | Expected to be soluble in organic solvents. |
Synthesis and Purification
Proposed Synthesis via Nucleophilic Substitution
Reaction Scheme:
(iso-C₄H₉)₂NH + ClCH₂CH₂NH₂·HCl → (iso-C₄H₉)₂NCH₂CH₂NH₂·HCl
Experimental Protocol:
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Reaction Setup: To a sealed reaction vessel, add diisobutylamine (2.0 equivalents) and a suitable solvent such as acetonitrile or N,N-dimethylformamide (DMF).
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Addition of Reagent: Add 2-chloroethylamine hydrochloride (1.0 equivalent) to the solution.
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Reaction Conditions: Heat the mixture to 80-100°C and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Work-up: After the reaction is complete, cool the mixture to room temperature. Add an aqueous solution of sodium hydroxide to neutralize the hydrochloride salt and deprotonate the product.
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Extraction: Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or dichloromethane.
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure.
Proposed Synthesis via Ring-Opening of Ethylene Oxide
Reaction Scheme:
(iso-C₄H₉)₂NH + C₂H₄O → (iso-C₄H₉)₂NCH₂CH₂OH (iso-C₄H₉)₂NCH₂CH₂OH + SOCl₂ → (iso-C₄H₉)₂NCH₂CH₂Cl (iso-C₄H₉)₂NCH₂CH₂Cl + NH₃ → (iso-C₄H₉)₂NCH₂CH₂NH₂
This multi-step approach involves the initial reaction of diisobutylamine with ethylene oxide to form the corresponding amino alcohol, followed by chlorination and subsequent amination.
Spectroscopic and Analytical Data
Detailed experimental spectroscopic data (NMR, IR, Mass Spectrometry) for N,N-Diisobutylethylenediamine is not widely available in public databases. Researchers are encouraged to perform their own analyses to confirm the structure and purity of the synthesized compound.
Expected Spectroscopic Features
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¹H NMR: Resonances corresponding to the isobutyl groups (methyl and methine protons) and the ethylenediamine backbone (methylene protons). The integration of these signals should be consistent with the molecular structure.
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¹³C NMR: Signals for the four distinct carbon environments in the isobutyl groups and the two different methylene carbons of the ethylenediamine chain.
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IR Spectroscopy: Characteristic N-H stretching vibrations for the primary amine, C-H stretching for the alkyl groups, and N-H bending vibrations.
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Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (172.31 g/mol ) and fragmentation patterns consistent with the loss of isobutyl and ethylamine fragments.
Potential Applications
While specific applications for N,N-Diisobutylethylenediamine are not well-documented, its structure suggests potential utility in several areas of chemical research and development:
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Ligand in Catalysis: The presence of two nitrogen atoms allows for the formation of chelate complexes with metal ions. Substituted ethylenediamines are widely used as ligands in various catalytic reactions, including cross-coupling reactions and polymerization.
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Building Block in Organic Synthesis: The primary and tertiary amine functionalities provide reactive sites for further elaboration, making it a potential precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
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Corrosion Inhibitor: Amines are known to act as corrosion inhibitors for metals. The long alkyl chains in N,N-Diisobutylethylenediamine may provide a hydrophobic barrier on metal surfaces.
Biological Activity and Signaling Pathways
Currently, there is no publicly available information on the biological activity of N,N-Diisobutylethylenediamine or its involvement in any signaling pathways. Further research is required to explore the potential pharmacological or toxicological effects of this compound.
Experimental Workflow: Synthesis and Purification
The following diagram illustrates a general workflow for the synthesis and purification of N,N-Diisobutylethylenediamine based on the nucleophilic substitution method.
